molecular formula C9H13Cl2NO B2709367 2-(Chloromethyl)-5-propan-2-yloxypyridine;hydrochloride CAS No. 2490431-88-2

2-(Chloromethyl)-5-propan-2-yloxypyridine;hydrochloride

Cat. No.: B2709367
CAS No.: 2490431-88-2
M. Wt: 222.11
InChI Key: ROBAPDIMKJVZSD-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-propan-2-yloxypyridine;hydrochloride is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloromethyl group and a propan-2-yloxy group attached to the pyridine ring The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which enhances its solubility in water

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5-propan-2-yloxypyridine;hydrochloride typically involves the chloromethylation of 5-propan-2-yloxypyridine. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a zinc chloride catalyst . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic. This electrophilic carbon is then attacked by the aromatic pi-electrons of the pyridine ring, followed by rearomatization to form the chloromethylated product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pressure, and reagent flow rates, optimizing the efficiency of the chloromethylation process.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-propan-2-yloxypyridine;hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions to achieve substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the chloromethyl group.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used for reduction reactions.

Major Products

    Substitution Products: Depending on the nucleophile, products such as azidomethyl, thiocyanatomethyl, or methoxymethyl derivatives can be formed.

    Oxidation Products: Aldehydes or carboxylic acids are the major products of oxidation reactions.

    Reduction Products: The primary product of reduction is the methyl derivative of the original compound.

Scientific Research Applications

2-(Chloromethyl)-5-propan-2-yloxypyridine;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-propan-2-yloxypyridine;hydrochloride involves the formation of covalent bonds with target molecules. The chloromethyl group is highly reactive and can alkylate nucleophilic sites on proteins, DNA, or other biomolecules. This alkylation can inhibit enzyme activity, disrupt protein function, or induce mutations in DNA, depending on the specific target and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(chloromethyl)-5-propan-2-yloxypyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO.ClH/c1-7(2)12-9-4-3-8(5-10)11-6-9;/h3-4,6-7H,5H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROBAPDIMKJVZSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CN=C(C=C1)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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